molecular formula C20H22N2O3 B2738679 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide CAS No. 942005-49-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2738679
CAS RN: 942005-49-4
M. Wt: 338.407
InChI Key: XQBVBLKIEBCUAZ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide, also known as ATQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ATQA is a derivative of tetrahydroquinoline and has been synthesized through various methods.

Scientific Research Applications

Structural Studies and Material Science

  • Structural Aspects and Properties of Salts and Inclusion Compounds : Research on isoquinoline derivatives, similar in structure to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide, has revealed their ability to form gels and crystalline salts with mineral acids, and host–guest complexes with certain organic compounds. These complexes exhibit enhanced fluorescence, suggesting potential applications in materials science for sensing or imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Pharmaceutical and Medicinal Chemistry

  • Antiproliferative Activities : Naphthalen-2-yl)acetamide and substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have shown significant in vitro antiproliferative activities against various human cancer cell lines. This suggests that compounds with a similar quinoline core may possess valuable anticancer properties (Chen et al., 2013).

  • Fluorescent Sensors for Metal Ions : A fluorescent sensor based on a quinoline platform has been synthesized, displaying high selectivity and sensitivity towards Cd(2+) over Zn(2+). This indicates the potential of quinoline derivatives in developing selective fluorescent sensors for environmental monitoring and biomedical diagnostics (Zhou et al., 2012).

Chemical Synthesis and Methodology

  • Novel Synthesis Routes : Studies have described new synthetic routes and cyclization techniques for the preparation of complex quinoline derivatives, showcasing the chemical versatility and potential for creating structurally diverse molecules for various applications, including as intermediates in pharmaceutical synthesis (Wenpeng et al., 2014).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-8-18(9-6-14)25-13-20(24)21-17-7-10-19-16(12-17)4-3-11-22(19)15(2)23/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBVBLKIEBCUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide

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